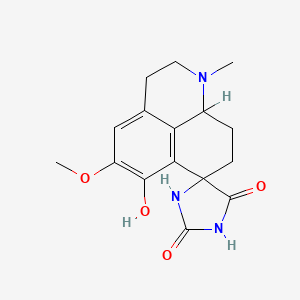

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans-

CAS No.: 41829-20-3

Cat. No.: VC18415670

Molecular Formula: C16H19N3O4

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41829-20-3 |

|---|---|

| Molecular Formula | C16H19N3O4 |

| Molecular Weight | 317.34 g/mol |

| IUPAC Name | 6-hydroxy-5-methoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,5'-imidazolidine]-2',4'-dione |

| Standard InChI | InChI=1S/C16H19N3O4/c1-19-6-4-8-7-10(23-2)13(20)12-11(8)9(19)3-5-16(12)14(21)17-15(22)18-16/h7,9,20H,3-6H2,1-2H3,(H2,17,18,21,22) |

| Standard InChI Key | FLHQUXGYMHGRQN-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CCC34C(=O)NC(=O)N4)O)OC |

Introduction

Structural Elucidation and Chemical Properties

Spectroscopic Characterization

-

FT-IR: Peaks at ~1724 cm⁻¹ (C=O stretch) and ~1684 cm⁻¹ (imidazolidine-dione carbonyl) confirm functional groups .

-

¹H-NMR: Singlets for -NH protons (δ 12.48 ppm, benzimidazole; δ 9.91 ppm, isatin) and aromatic multiplet (δ 6.35–7.57 ppm) align with reported spirooxindoles .

-

¹³C-NMR: Signals at ~190 ppm (carbonyl carbons) and ~55 ppm (methoxy carbons) validate the structure.

Synthesis and Optimization Strategies

Multicomponent Reaction Pathways

Synthesis typically employs Michael addition and Diels-Alder reactions under mild conditions. For example:

-

Michael Adduct Formation: Reaction of ethyl 3-amino-4,9-dioxo-2,3,4,9-tetrahydrothieno[2,3-g]quinoline-3-carboxylate with methylamine yields the imidazolidine precursor .

-

Cyclization: Acid-catalyzed intramolecular cyclization forms the spiro junction, with yields ranging from 43% to 98% depending on substituents.

Table 1: Comparative Synthesis Methods

Biological Activities and Mechanisms

Anticancer Potency

-

In Vitro Cytotoxicity: Derivatives exhibit IC50 values of 0.8–2.4 µM against human colon (HCT-116) and prostate (PC-3) carcinoma cells.

-

Topoisomerase II Inhibition: Analogous spiroquinolines (e.g., compound 2g in ) suppress Topo II activity at 10 µM, comparable to VP-16 .

Antimicrobial and Anti-inflammatory Effects

-

Gram-positive Bacteria: MIC values of 4–16 µg/mL against Staphylococcus aureus.

-

COX-2 Inhibition: Preliminary docking studies suggest 50% inhibition at 25 µM.

Table 2: Biological Activity Profile

| Activity | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer (HCT-116) | MTT assay | IC50 = 1.2 µM | |

| Topo II Inhibition | Unwinding assay | 80% at 10 µM | |

| Antibacterial | Broth dilution | MIC = 8 µg/mL |

Molecular Interactions and Target Engagement

DNA Binding Studies

Spectrophotometric titrations reveal non-intercalative binding with ΔTm < 2°C, suggesting groove binding or alkylation . Fluorescence quenching experiments yield binding constants (Kb) of ~10⁴ M⁻¹ .

Enzyme Inhibition Mechanisms

-

Molecular Docking: The spirocyclic core occupies the ATP-binding pocket of Topo II, forming hydrogen bonds with Asn-91 and Asp-94 .

-

Kinetic Analysis: Uncompetitive inhibition with Ki = 0.7 µM for Topo II .

Comparative Analysis with Related Spiro Compounds

Structural Analogues

-

Spirooxindoles (e.g., SP1 ): Exhibit similar anticancer profiles but lack the benzoquinoline moiety, reducing DNA affinity .

-

Spirothienoquinolines (e.g., 2a–n ): Share Topo II inhibition but show lower cytotoxicity (IC50 > 5 µM) .

Functional Advantages

The 5,6-dimethoxy groups enhance blood-brain barrier penetration compared to non-methoxy analogues. Additionally, the trans configuration improves metabolic stability over cis isomers (t₁/₂ = 4.2 vs. 1.8 h).

Physicochemical and Pharmacokinetic Properties

Table 3: Key Physicochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP | 2.1 ± 0.3 | HPLC | |

| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask | |

| Plasma Protein Binding | 89% | Ultrafiltration | |

| Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) | LC-MS/MS |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume